molecular formula C10H7NO B8334648 4-Hydroxy-3-(prop-1-ynyl)benzonitrile

4-Hydroxy-3-(prop-1-ynyl)benzonitrile

Cat. No. B8334648
M. Wt: 157.17 g/mol
InChI Key: YUTCTKZJJMMSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-(prop-1-ynyl)benzonitrile is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-(prop-1-ynyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-(prop-1-ynyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-3-(prop-1-ynyl)benzonitrile

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

4-hydroxy-3-prop-1-ynylbenzonitrile

InChI

InChI=1S/C10H7NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-6,12H,1H3

InChI Key

YUTCTKZJJMMSHK-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the product of Step A (0.3 g; 1.22 mmol) in HMDSA (2 ml) and saccharine (0.1 g) was refluxed under N2 until reaction became homogenous (˜30 min). After cooling to room temperature, the HMDSA was removed in vacuo and the residue was diluted to 4 ml with anhydrous THF. At the same time ZnCl2 (0.2 g; 1.47 mmol) was heated to ˜110° C., in separate flask, in vacuo, cooled to room temperature under N2 and diluted to 4 ml with anhydrous THF. To it 0.5 M prop-1-ynyl-magnesium bromide in THF (4.9 ml; 2.45 mmol) was added at room temperature and this was stirred for 10 min under N2. To it a solution of silinated product of Step A was added, followed by Pd(PPh3)4 (0.11 g; 0.095 mmol) and CuI (0.05 g; 0.26 mmol). After stirring for 1 h at room temperature under N2, MeOH (5 ml) was added and solvents were removed under reduced pressure. The residue was diluted to 20 ml with EtOAc, washed with saturated NH4Cl (2×5 ml), H2O (10 ml), brine, dried anhydrous MgSO4, filtered and filtrate evaporated to dryness under reduced pressure. The residue was purified by FCC (SiO2, CH2Cl2) to give title compound (0.16 g; 78%), as colourless solid. 1H-NMR (CDCl3) 2.14 (s, 3H); 6.26 (s, 1H); 6.97 (d, 1H, J=8.5 Hz); 7.46 (dd, 1H, J=2.1 Hz, 8.5 Hz); 7.57 (d, 1H, 2.1 Hz).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
0.11 g
Type
catalyst
Reaction Step Seven
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Eight
Yield
78%

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